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For researchers in cellular biology and drug development, the precise tracking of proteins

within the harsh environment of the lysosome is paramount. The acidic and protease-rich

lumen of the lysosome presents a significant challenge for many fluorescent proteins, which

can be quenched or degraded, leading to unreliable data. This guide provides an objective

comparison of two popular fluorescent proteins, the green-fluorescent Gamillus and the red-

fluorescent mCherry, for their utility in lysosomal protein tracking, supported by experimental

data and protocols.

The choice between Gamillus and mCherry for lysosomal protein tracking hinges on the

specific experimental needs, particularly the desired spectral properties and the tolerance for

potential variations in photostability under different imaging conditions. Gamillus offers the

advantage of a green fluorescent protein with exceptional acid tolerance, while mCherry

remains a robust and widely-used red fluorescent option.

Quantitative Data Summary
The selection of a fluorescent tag for lysosomal studies is critically dependent on its

photophysical properties. The following table summarizes the key quantitative data for

Gamillus and mCherry, providing a clear basis for comparison.
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Property Gamillus mCherry

Excitation Max (nm) ~505 ~587

Emission Max (nm) ~524 ~610

Quantum Yield 0.84 0.22

Brightness High Moderate

pKa 3.4 <4.5

Photostability Variable High

Oligomeric State Monomer Monomer

Molecular Weight (kDa) ~25.6 ~26.7

Maturation Time Rapid Fast

Note: Brightness is a product of the quantum yield and extinction coefficient. Photostability of

Gamillus can vary depending on the imaging conditions and pH.

Detailed Comparison
Gamillus: The Acid-Tolerant Green Machine

Gamillus is a green fluorescent protein derived from the jellyfish Olindias formosa and is

engineered for exceptional acid tolerance.[1][2] Its remarkably low pKa of 3.4 ensures that its

fluorescence remains stable and bright across a wide pH range, from 4.5 to 9.0, which is

crucial for the acidic environment of lysosomes (pH ~4.5-5.0).[1] This makes Gamillus a

powerful tool for visualizing proteins within these organelles without the signal loss that plagues

many other GFPs.[1][2]

Studies have demonstrated the successful use of Gamillus as a molecular tag for imaging in

acidic organelles, including tracking protein migration to lysosomes during autophagy.[1]

However, there are conflicting reports regarding its photostability. While some studies suggest it

has high photostability, others indicate that it can be less photostable than other fluorescent

proteins like mEGFP, particularly at lower pH values under certain imaging conditions.[3]

mCherry: The Robust Red Workhorse
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mCherry, a red fluorescent protein from the mFruits family, is a derivative of DsRed.[4] It has

become a staple in cell biology due to its high photostability and resistance to acid quenching,

with a pKa below 4.5.[4][5] Its monomeric nature is another significant advantage, as it is less

likely to cause aggregation artifacts when fused to a protein of interest.[6]

mCherry has been extensively used to study lysosomal biology, in part because of its

resistance to the proteolytic enzymes within the lysosome.[6] However, it's important to note

that the N-terminal region of mCherry can be susceptible to cleavage within the lysosome.[6][7]

To mitigate this, a cleavage-resistant variant (crmCherry), with the first 11 N-terminal amino

acids deleted, has been developed.[7]

Experimental Protocols
The following are generalized protocols for the key experiments involved in lysosomal protein

tracking using Gamillus or mCherry.

Vector Construction for Fluorescent Protein Fusion
This protocol outlines the standard molecular cloning procedure to fuse the gene of interest

(GOI) to either Gamillus or mCherry.

Objective: To create a mammalian expression vector that encodes a fusion protein of the

GOI and the fluorescent tag (Gamillus or mCherry).

Procedure:

Primer Design: Design PCR primers to amplify the coding sequence of your GOI. The

primers should include restriction sites that are compatible with the multiple cloning site

(MCS) of the expression vector containing the fluorescent protein sequence. Ensure the

GOI is in-frame with the fluorescent protein.

PCR Amplification: Amplify the GOI from a cDNA template using a high-fidelity DNA

polymerase.

Restriction Digest: Digest both the PCR product and the expression vector (e.g., a

pcDNA3.1-based vector containing Gamillus or mCherry) with the chosen restriction

enzymes.
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Ligation: Ligate the digested GOI fragment into the digested vector using T4 DNA ligase.

Transformation: Transform the ligation product into competent E. coli for plasmid

amplification.

Verification: Screen for positive clones by colony PCR and restriction digest. Confirm the

final construct by Sanger sequencing to ensure the fusion is in-frame and free of

mutations.

Cell Culture and Transfection
This protocol describes the process of introducing the fluorescent fusion protein vector into

mammalian cells for expression.

Objective: To express the Gamillus- or mCherry-tagged protein in a suitable cell line for

imaging.

Materials:

Mammalian cell line (e.g., HeLa, HEK293T)

Complete culture medium (e.g., DMEM with 10% FBS)

Plasmid DNA of the fusion construct

Transfection reagent (e.g., Lipofectamine 2000)

Procedure:

Cell Seeding: The day before transfection, seed the cells in a glass-bottom dish or multi-

well plate suitable for microscopy, aiming for 70-90% confluency at the time of

transfection.

Transfection Complex Formation: On the day of transfection, prepare the DNA-transfection

reagent complexes according to the manufacturer's protocol. Briefly, dilute the plasmid

DNA and the transfection reagent in serum-free medium in separate tubes, then combine

and incubate to allow complex formation.
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Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

Recovery: Replace the transfection medium with fresh, complete culture medium.

Expression: Allow the cells to express the fusion protein for 24-48 hours before imaging.

Live-Cell Imaging of Lysosomes
This protocol details the imaging of the expressed fluorescently tagged proteins within the

lysosomes of live cells.

Objective: To visualize the localization and dynamics of the Gamillus- or mCherry-tagged

protein in lysosomes.

Equipment:

Confocal laser scanning microscope equipped with appropriate lasers and filters for

Gamillus (e.g., 488 nm excitation) or mCherry (e.g., 561 nm excitation).

Environmental chamber to maintain 37°C and 5% CO2 during imaging.

Procedure:

Preparation: Mount the dish containing the transfected cells on the microscope stage

within the environmental chamber.

Cell Identification: Locate cells expressing the fluorescent fusion protein.

Image Acquisition:

Set the appropriate laser power and detector gain to obtain a good signal-to-noise ratio

while minimizing phototoxicity and photobleaching.

For Gamillus, use an excitation wavelength of ~488 nm and collect emission around

500-550 nm.

For mCherry, use an excitation wavelength of ~561 nm and collect emission around

590-650 nm.
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Acquire single-plane images or z-stacks to visualize the three-dimensional distribution

of the lysosomes.

For dynamic studies, acquire time-lapse series.

Co-localization (Optional): To confirm lysosomal localization, cells can be co-stained with a

lysosomal marker dye (e.g., LysoTracker Red for Gamillus-expressing cells or

LysoTracker Green for mCherry-expressing cells) prior to imaging, following the

manufacturer's protocol.

Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
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Figure 1: Experimental workflow for lysosomal protein tracking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimagingï½�The
Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]

2. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Benchmarking of novel green fluorescent proteins for the quantification of protein
oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]

4. A palette of fluorescent proteins optimized for diverse cellular environments - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the
Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

7. Potential pitfalls and solutions for use of fluorescent fusion proteins to study the lysosome.
| Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [A Head-to-Head Comparison: Gamillus vs. mCherry for
Tracking Lysosomal Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192768#gamillus-versus-mcherry-for-lysosomal-
protein-tracking]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1192768?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192768?utm_src=pdf-custom-synthesis
https://www.sanken.osaka-u.ac.jp/en/news/topics_20180104.html
https://www.sanken.osaka-u.ac.jp/en/news/topics_20180104.html
https://pubmed.ncbi.nlm.nih.gov/29290624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10399874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10399874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4499870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4499870/
https://www.researchgate.net/figure/Multiple-alignments-of-the-10-fluorescent-proteins-used-in-this-study-a-Is-an_fig1_330456104
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931630/
https://www.sigmaaldrich.com/JP/ja/tech-docs/paper/484645
https://www.sigmaaldrich.com/JP/ja/tech-docs/paper/484645
https://www.benchchem.com/product/b1192768#gamillus-versus-mcherry-for-lysosomal-protein-tracking
https://www.benchchem.com/product/b1192768#gamillus-versus-mcherry-for-lysosomal-protein-tracking
https://www.benchchem.com/product/b1192768#gamillus-versus-mcherry-for-lysosomal-protein-tracking
https://www.benchchem.com/product/b1192768#gamillus-versus-mcherry-for-lysosomal-protein-tracking
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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